molecular formula C5H10N6 B124554 2,4-Diamino-6-dimethylamino-1,3,5-triazine CAS No. 1985-46-2

2,4-Diamino-6-dimethylamino-1,3,5-triazine

Cat. No.: B124554
CAS No.: 1985-46-2
M. Wt: 154.17 g/mol
InChI Key: IEFWDQQGFDLKFK-UHFFFAOYSA-N
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Description

2,4-Diamino-6-dimethylamino-1,3,5-triazine is a chemical compound with the molecular formula C5H10N6. It is a white to off-white solid that has various applications in scientific research and industry. This compound is also known for its role as a metabolite of Altretamine, a drug with antitumor activity .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diamino-6-dimethylamino-1,3,5-triazine can be synthesized through several methods. One common synthetic route involves the reaction of cyanuric chloride with dimethylamine and ammonia. The reaction typically occurs in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the mixture being refluxed to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFWDQQGFDLKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173596
Record name N,N-Dimethylmelamine
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-46-2
Record name N,N-Dimethylmelamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985-46-2
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Record name N,N-Dimethylmelamine
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Record name 1985-46-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4417
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Record name N,N-Dimethylmelamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-dimethylamino-1,3,5-triazine
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Record name N,N-DIMETHYLMELAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research highlights the use of ion-pairing liquid chromatography to separate metformin from its impurities, including 2,4-Diamino-6-dimethylamino-1,3,5-triazine. Why is it crucial to have reliable analytical methods for detecting impurities in pharmaceutical compounds like metformin?

A1: Ensuring the purity of pharmaceutical compounds is paramount for patient safety and drug efficacy. The presence of impurities, even in trace amounts, can potentially alter a drug's pharmacological activity, stability, and toxicological profile. []

  • Regulatory Compliance: Regulatory agencies, such as the FDA and EMA, set strict limits on the permissible levels of impurities in pharmaceutical products. Analytical methods, like the ion-pairing HPLC described in the paper, are essential to demonstrate compliance with these standards. []
  • Quality Control: Robust analytical techniques are indispensable for quality control during metformin manufacturing. By monitoring impurity levels, manufacturers can ensure batch-to-batch consistency and the overall quality of the final drug product. []

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